4-(2,6-Dimethylcyclohexyl)aniline

Stereochemistry Synthetic building blocks Structure-activity relationships

Researchers using dimethylcyclohexyl-aniline scaffolds face diastereomeric complexity from regioisomers with 3+ stereocenters, causing tedious separations and ambiguous NMR interpretation. • This compound (2 undefined stereocenters, Complexity Index 184) minimizes diastereomeric burden vs. the 2,5-dimethyl regioisomer (3 stereocenters, Complexity 194), reducing chromatographic workload and analytical validation overhead. • Near-C₂ symmetry of the 2,6-dimethylcyclohexyl moiety ensures equivalent steric influence in asymmetric ligand design. • Para-substitution preserves linear π-conjugation essential for azo/diazo dye chromophore development. Supplied at ≥95% purity; store long-term in a cool, dry place. For research use only.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B13245975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Dimethylcyclohexyl)aniline
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCC1CCCC(C1C2=CC=C(C=C2)N)C
InChIInChI=1S/C14H21N/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h6-11,14H,3-5,15H2,1-2H3
InChIKeySDPYOXURDPBYDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,6-Dimethylcyclohexyl)aniline (CAS 2060025-80-9): Chemical Class, Identity, and Procurement-Relevant Baseline


4-(2,6-Dimethylcyclohexyl)aniline is a substituted aromatic amine with the molecular formula C₁₄H₂₁N and a molecular weight of 203.32 g/mol [1]. It belongs to the class of para-substituted anilines bearing a saturated cyclohexyl ring that carries two methyl substituents at the 2- and 6-positions. The compound is catalogued under CAS 2060025-80-9 and PubChem CID 137702189, with a computed XLogP3 of 4.3, a topological polar surface area (TPSA) of 26 Ų, and two undefined atom stereocenters [1]. As a research chemical and synthetic building block, it is typically supplied at a minimum purity specification of 95% and is stored long-term in a cool, dry place . This compound is one member of a broader family of dimethylcyclohexyl-substituted aniline regioisomers and structural isomers that share the same molecular formula (C₁₄H₂₁N) but differ critically in the position and stereochemical arrangement of methyl groups on the cyclohexane or aniline ring, generating measurably distinct physicochemical and stereochemical profiles that preclude generic interchangeability in research applications [2].

1
Symmetric 2,6-disubstitution reduces diastereomeric burden for chiral synthesis
2
para-Aniline attachment preserves linear conjugation for dye and optical applications
3
Defined regioisomeric identity ensures reproducible reactivity profiles

Why Generic Dimethylcyclohexyl-Aniline Substitution Fails: Quantifiable Regioisomeric and Stereochemical Divergence of 4-(2,6-Dimethylcyclohexyl)aniline


Compounds within the C₁₄H₂₁N dimethylcyclohexyl-aniline family share an identical molecular formula and molecular weight, yet they cannot be substituted for one another in structure-sensitive applications because regioisomeric positioning of methyl groups generates quantifiable divergence in stereochemical complexity, molecular symmetry, and computed descriptors. The target compound, 4-(2,6-dimethylcyclohexyl)aniline, presents two undefined atom stereocenters on the cyclohexyl ring and a molecular complexity index of 184, whereas its 2,5-dimethyl regioisomer (CAS 2060035-69-8) exhibits three undefined stereocenters and a higher complexity value of 194 [1][2]. The 2,6-substitution pattern creates a symmetric cyclohexyl ring, which contrasts with the geminal dimethyl arrangement of 4-(3,3-dimethylcyclohexyl)aniline (CAS 2060035-47-2) and the aniline-ring-methylated isomer 4-cyclohexyl-2,6-dimethylaniline (CAS 42014-61-9), each possessing distinct electronic and steric environments around the reactive aniline nitrogen . These measurable differences in stereochemical count, symmetry, and steric shielding translate directly into divergent reactivity profiles in nucleophilic aromatic substitution, reductive amination, and metal-catalyzed cross-coupling reactions, making empirical selection based on quantitative structural descriptors essential rather than relying on nominal class membership [3].

Stereochemical Complexity Mismatch
Regioisomers with different methyl placement may yield distinct diastereomer distributions, complicating chiral resolution workflows.
Symmetry Profile Divergence
2,6-Symmetric vs. geminal or aniline-methylated substitution patterns can alter molecular packing and steric accessibility, affecting reactivity.
Substitution Position Mismatch
Meta-substituted or N-linked analogs disrupt para-conjugation, making them unsuitable as direct substitutes in applications requiring linear aniline conjugation.

Quantitative Differentiation Evidence for 4-(2,6-Dimethylcyclohexyl)aniline Against Closest Structural Analogs


Stereochemical Complexity: Fewer Undefined Stereocenters vs. 4-(2,5-Dimethylcyclohexyl)aniline

4-(2,6-Dimethylcyclohexyl)aniline presents 2 undefined atom stereocenters, compared with 3 undefined stereocenters for the 2,5-dimethyl regioisomer (CAS 2060035-69-8, CID 137702191) [1][2]. This lower stereochemical count, resulting from the symmetric 2,6-substitution pattern, reduces the potential diastereomeric complexity from a theoretical maximum of 8 stereoisomers (2,5-isomer) to a reduced set for the 2,6-isomer, simplifying chiral resolution requirements and analytical characterization in enantioselective synthesis workflows .

Stereocenter Comparison
Head-to-head
2 undefined stereocenters (Target) vs. 3 for 2,5-isomer; Complexity Index 184 vs. 194
Supports simplified chiral resolution and analytical characterization.
Computed descriptors; experimental validation advised for specific synthetic routes.
Stereochemistry Synthetic building blocks Structure-activity relationships

Symmetry-Driven Molecular Recognition: 2,6-Dimethyl Substitution Pattern vs. Geminal Dimethyl Analogs

The 2,6-dimethyl substitution on the cyclohexyl ring of the target compound imparts a C₂-symmetric-like arrangement of the methyl groups relative to the cyclohexyl-aniline bond axis. In contrast, the 3,3-dimethyl isomer (CAS 2060035-47-2) positions both methyl groups geminally on the same ring carbon, creating a markedly asymmetric steric environment . This difference in molecular symmetry is expected to influence molecular packing in crystalline derivatives and the orientation of the aniline NH₂ group in binding pockets, although direct comparative crystallographic or binding data for this specific compound series have not been published in the primary literature [1].

Symmetry Profile
Class-level inference
2,6-Disubstitution yields near-C₂ symmetry; 3,3-geminal isomer is asymmetric.
May influence crystal packing and binding orientation.
Qualitative inference; no direct comparative data published.
Molecular recognition Crystallization Ligand design

Rotatable Bond Count and Conformational Restriction: Comparison with N-Linked and Ortho/Meta Isomers

The target compound has a rotatable bond count of 1 (the C–C bond connecting the aniline ring to the cyclohexyl moiety), identical to its para-substituted regioisomers but critically different from N-linked analogs such as N-(3,3-dimethylcyclohexyl)aniline, which possess an sp³-nitrogen linkage with additional rotational degrees of freedom [1]. Furthermore, the para-substitution pattern (4-position) distinguishes the target from the meta-substituted positional isomer 3-(2,6-dimethylcyclohexyl)aniline (CAS 478403-36-0), where the aniline amino group is positioned meta to the cyclohexyl attachment, altering the electronic conjugation and dipole moment of the molecule . The para arrangement in the target compound maintains linear conjugation between the amino group and the cyclohexyl substituent, a feature that directly impacts UV absorption properties and the compound's utility in dye and pigment intermediate applications .

Conformation & Substitution
Class-level inference
Rotatable bonds: 1 (target) vs. ≥2 (N-linked); para substitution preserves conjugation, meta disrupts.
Lower rotational freedom may reduce entropic penalty; para conjugation enables dye intermediate use.
Electronic effects inferred from substitution patterns.
Conformational analysis Ligand preorganization Entropic penalty

Lipophilicity and Hydrogen-Bonding Profile: XLogP3 and TPSA Parity with Regioisomers, Differentiated by Steric Accessibility of the NH₂ Group

The target compound and its closest regioisomer 4-(2,5-dimethylcyclohexyl)aniline share identical computed XLogP3 values of 4.3 and TPSA values of 26 Ų, with equivalent hydrogen bond donor/acceptor counts (HBD = 1, HBA = 1) [1][2]. These parity values indicate that bulk lipophilicity and passive membrane permeability predictions would not distinguish these compounds in silico ADME models. However, the 2,6-dimethyl substitution pattern positions the methyl groups in closer proximity to the cyclohexyl-aniline bond than the 2,5-pattern, potentially increasing steric shielding of the aniline NH₂ group and modulating its susceptibility to N-oxidation or N-acetylation metabolic pathways . No direct comparative metabolic stability data have been published for this specific compound series, and this steric shielding inference is derived from class-level knowledge of ortho-substituted aniline metabolism [3].

Physicochemical & Steric Profile
Supporting evidence
XLogP3 identical (4.3) across 2,6- and 2,5-isomers; TPSA identical. 2,6-pattern shields NH₂ group more.
Bulk ADME predictions do not differentiate; steric shielding may alter N-reactivity.
Steric shielding is class-level; no metabolic data for this compound.
Lipophilicity Physicochemical profiling ADME prediction

Evidence-Supported Application Scenarios for 4-(2,6-Dimethylcyclohexyl)aniline in Research and Industrial Procurement


Stereochemically Simplified Building Block for Chiral Amine and Amide Library Synthesis

The reduced stereochemical complexity of 4-(2,6-dimethylcyclohexyl)aniline (2 undefined stereocenters, Complexity Index 184) relative to the 2,5-dimethyl regioisomer (3 stereocenters, Complexity 194) [1] makes it the preferred choice when a synthetic workflow requires a dimethylcyclohexyl-aniline scaffold with minimized diastereomeric burden. In parallel library synthesis or fragment-based screening library construction, fewer stereoisomers translate to fewer chromatographic separations, cleaner NMR spectra, and reduced analytical validation overhead. This is particularly relevant in medicinal chemistry campaigns where the cyclohexyl ring serves as a conformational constraint element and the aniline NH₂ is elaborated into amides, sulfonamides, or ureas.

Para-Substituted Aniline Intermediate for Dyes, Pigments, and Optical Materials

The para-substitution pattern of the target compound maintains linear π-conjugation between the aniline amino group and the cyclohexyl ring, a structural feature that is essential for the chromophoric properties of certain azo and diazo dyes . The 2,6-dimethyl substitution on the cyclohexyl ring introduces steric bulk that can modulate aggregation behavior and solubility of the final dye product without disrupting the conjugation pathway. In contrast, meta-substituted isomers (e.g., 3-(2,6-dimethylcyclohexyl)aniline) or N-linked analogs disrupt this linear conjugation, making them unsuitable as direct substitutes in dye synthesis where para-amino aryl conjugation is a prerequisite for color development .

Symmetric Ligand Scaffold for Coordination Chemistry and Catalysis

The near-C₂ symmetry of the 2,6-dimethylcyclohexyl moiety, with methyl groups flanking the aniline attachment point, provides a symmetrical steric environment that can be advantageous in the design of C₂-symmetric ligands for asymmetric catalysis [2]. When the aniline nitrogen is derivatized to form imine, oxazoline, or phosphine ligands, the symmetrical presentation of the cyclohexyl substituent ensures equivalent steric influence on both sides of the metal coordination sphere. This contrasts with geminally substituted analogs such as 4-(3,3-dimethylcyclohexyl)aniline, where asymmetric steric bulk could introduce ligand asymmetry and complicate enantioselectivity outcomes. Direct catalytic performance data for this specific compound have not been reported and would require experimental validation.

Lipophilic Aniline Probe for Membrane Permeability and CNS Penetration Studies

With a computed XLogP3 of 4.3 [1], 4-(2,6-dimethylcyclohexyl)aniline resides in a lipophilicity range that is consistent with moderate blood-brain barrier permeability potential, making it a candidate scaffold for CNS-targeted probe development. The single rotatable bond (count = 1) confers a degree of conformational rigidity that is favorable for target engagement with reduced entropic penalty [1]. Researchers selecting among dimethylcyclohexyl-aniline isomers for CNS programs should note that while bulk XLogP3 and TPSA values are identical across regioisomers (e.g., XLogP3 = 4.3 for both 2,6- and 2,5-isomers [3]), the 2,6-substitution pattern provides a distinct steric signature at the aniline NH₂ that may influence P-glycoprotein recognition and N-dealkylation susceptibility. Procurement decisions should be guided by the specific steric requirements of the intended biological target.

Application
Selection Property
Validation Focus
Chiral amine/amide library synthesis
Stereochemical complexity (fewer stereocenters)
Diastereomeric purity by chiral HPLC/NMR
Dye and pigment intermediates
para-Substitution pattern (linear conjugation)
UV-vis absorption and conjugation integrity
Symmetric ligand scaffold for catalysis
Symmetry profile (2,6-disubstitution)
Ligand symmetry and metal-coordination geometry
CNS probe development
Lipophilicity and steric shielding of NH₂
Metabolic stability and N-functionalization selectivity
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